Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a methyl ester at position 2 and a 2-chlorobenzamido substituent at position 3. Its molecular formula is C₁₆H₁₁ClN₂O₃S, with a molecular weight of 346.79 g/mol (calculated from and ).
Properties
IUPAC Name |
methyl 3-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFYQEOIXGFLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzo[b]thiophene derivatives, including methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate, demonstrate efficacy against Mycobacterium tuberculosis and multidrug-resistant strains. One study reported a minimum inhibitory concentration (MIC) of around 2.73 μg/mL against resistant strains, suggesting potential as a therapeutic agent for tuberculosis treatment .
Cancer Research
The compound has also been evaluated for its anticancer properties. A series of benzo[b]thiophene derivatives were tested against human cancer cell lines, revealing low cytotoxicity and high selectivity indices. Specifically, compounds similar to this compound showed promising results in inhibiting cancer cell proliferation, indicating its potential as a lead compound in cancer drug development .
Kinase Inhibitors
This compound serves as a building block for synthesizing kinase inhibitors. Kinase inhibitors are crucial in treating various cancers and inflammatory diseases. The structural features of this compound facilitate modifications that enhance its biological activity against specific kinases.
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its thiophene core contributes to charge transport properties, which are essential for organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research into the synthesis of polymers incorporating this compound has shown improved conductivity and stability, making it a candidate for future electronic materials .
Coatings and Polymers
In materials science, the compound can be utilized in developing advanced coatings due to its chemical stability and resistance to environmental degradation. Its incorporation into polymer matrices enhances the mechanical properties and durability of coatings used in industrial applications.
Cosmetic Applications
Skin Care Formulations
This compound is being explored for use in cosmetic formulations due to its potential skin benefits. Studies indicate that compounds with similar structures can improve skin hydration and exhibit anti-inflammatory properties. These characteristics make it an attractive ingredient for products targeting sensitive skin or conditions like eczema .
Stability and Efficacy Testing
Before introducing new cosmetic products containing this compound, rigorous testing is conducted to ensure safety and effectiveness. Protocols include in vivo testing on human skin to assess the bioavailability and efficacy of the formulations .
Data Tables
| Application Area | Specific Use Case | Observed Efficacy/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial against M. tuberculosis | MIC ~ 2.73 μg/mL against resistant strains |
| Anticancer activity | Low cytotoxicity; selective against cancer cells | |
| Kinase inhibitor synthesis | Building block for potential cancer therapies | |
| Material Science | Organic electronics | Improved conductivity in polymer blends |
| Coatings | Enhanced durability and resistance | |
| Cosmetic Applications | Skin care formulations | Potential anti-inflammatory effects |
| Stability testing | Ensured safety and efficacy through rigorous testing |
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate, highlighting differences in substituents, physicochemical properties, and biological implications:
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (Cl, F, SO₂): Enhance stability and modulate electronic distribution. Ester vs. Acid: Methyl/ethyl esters (e.g., ) improve membrane permeability compared to carboxylic acids (e.g., ), which are more polar and less bioavailable .
Core Modifications :
- Tetrahydrobenzo[b]thiophenes (): Saturated cores reduce aromaticity, increasing conformational flexibility but possibly diminishing π-π stacking interactions critical for target binding .
- Thiophene vs. Benzo[b]thiophene : Thiophene derivatives (e.g., ) lack the fused benzene ring, reducing hydrophobicity and planar surface area for protein interactions .
Biological Implications: Anti-HBV activity in morpholinosulfonyl derivatives () suggests that bulky substituents at position 3 may enhance antiviral efficacy. Antibacterial tetrahydrobenzo[b]thiophenes () highlight the role of saturation in modulating activity against Gram-positive pathogens .
Research Findings and Data
Spectral Data Comparison :
- IR Spectroscopy: Target compound: Expected N-H (amide) stretch ~3300 cm⁻¹, C=O (amide) ~1680 cm⁻¹, and ester C=O ~1720 cm⁻¹. Methyl 3-chloro analog (): C=O (ester) at 1715 cm⁻¹; absence of amide bands . Morpholinosulfonyl analog (): S=O stretches at 1360 and 1170 cm⁻¹ .
¹H NMR :
- Target compound: Aromatic protons (benzo[b]thiophene) δ 7.2–8.0 ppm; methyl ester singlet ~3.9 ppm; amide N-H ~10 ppm (broad).
- 3-(4-Chlorophenyl) analog (): tert-butyl singlet at δ 1.40 ppm; aryl protons at δ 7.32–7.87 ppm .
Biological Activity
Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the benzo[b]thiophene class, known for its diverse biological activities. This article explores its synthesis, biological efficacy, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with chlorobenzamide under controlled conditions. The structure features a benzo[b]thiophene core with a carboxylate group and a chloro-substituted benzamide, contributing to its biological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that benzo[b]thiophene derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB). For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.60 to 2.86 μg/mL against both active and dormant strains of MTB .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 2.73 | Active MTB |
| 8c | 0.62 | Dormant MTB |
| 8g | 0.61 | Dormant MTB |
2. Anticancer Properties
This compound has been evaluated for its anticancer potential. Compounds in this class have demonstrated the ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and disruption of cellular signaling pathways such as RhoA/ROCK .
In vitro studies indicated that derivatives significantly inhibited the migration and invasion of MDA-MB-231 breast cancer cells, suggesting their utility in cancer therapy.
3. Neuroprotective Effects
The neuroprotective effects of benzo[b]thiophene derivatives have also been investigated, particularly in relation to neurodegenerative diseases like Alzheimer's. Certain derivatives have shown promising results in enhancing cell viability in neuroblastoma cell lines (SH-SY5Y), indicating potential as therapeutic agents for neurodegenerative conditions .
Case Study: Antitubercular Activity
A study focused on the antitubercular activity of various benzo[b]thiophene derivatives found that this compound exhibited potent activity against multidrug-resistant strains of MTB, outperforming traditional treatments like Rifampicin and Isoniazid in select cases .
The binding affinity of these compounds was further elucidated through molecular docking studies, revealing strong interactions with the DprE1 enzyme, crucial for MTB survival.
Case Study: Anticancer Efficacy
In another investigation, a derivative similar to this compound was shown to significantly reduce cell viability in various cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selective toxicity underscores the potential for developing targeted cancer therapies based on this compound's structure .
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate?
The synthesis typically involves:
- Step 1: Preparation of a benzo[b]thiophene core, often starting from 3-aminobenzo[b]thiophene-2-carboxylate derivatives. Diazotization of the amino group followed by treatment with SO₂ and CuCl yields intermediates like methyl 3-(chlorosulfonyl) derivatives .
- Step 2: Coupling with 2-chlorobenzoyl chloride via amide bond formation. Reaction conditions (e.g., DMF as solvent, 60°C, 1 hour) are critical for optimizing yield and purity .
- Step 3: Purification via techniques such as reverse-phase HPLC or recrystallization, ensuring >95% purity . Characterization relies on ¹H/¹³C NMR for structural confirmation and IR spectroscopy to verify functional groups (e.g., C=O at ~1700 cm⁻¹) .
Q. How is the compound characterized structurally and functionally?
Key methods include:
- X-ray crystallography : Resolves bond angles and distances, critical for understanding electronic effects of the 2-chlorobenzamido group .
- NMR spectroscopy : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm; methyl ester at δ 3.9 ppm). ¹³C NMR confirms carbonyl carbons (e.g., ester C=O at ~165 ppm) .
- Mass spectrometry : HRMS provides exact molecular weight (e.g., [M+H]⁺ at m/z 360.0452 for C₁₇H₁₁ClNO₃S) .
Q. What biological activities are associated with this compound?
- Antimicrobial activity : Derivatives show MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to the chloro-substituent enhancing membrane penetration .
- Enzyme inhibition : The benzo[b]thiophene scaffold interacts with kinase active sites (e.g., BDK inhibition with IC₅₀ ~50 nM), where the 2-chloro group stabilizes hydrophobic interactions .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Substituent effects : Replacing the 2-chloro group with fluorine (e.g., 3-fluorobenzamido analogs) reduces antibacterial potency (MIC increases to 16 µg/mL), suggesting chloro’s role in target binding .
- Scaffold optimization : Introducing a morpholinosulfonyl group (as in related compounds) improves solubility but may reduce metabolic stability due to increased polarity .
Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR)?
- Case study : Conflicting data on chloro vs. methyl substituents in benzo[b]thiophenes can arise from assay variability (e.g., cell-based vs. enzymatic assays). Orthogonal validation using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) is recommended to confirm binding affinities .
- Statistical tools : Multivariate analysis (e.g., PCA) can disentangle substituent effects from confounding variables like logP or steric bulk .
Q. What methodologies are used to study the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like BDK or bacterial topoisomerases. The 2-chlorobenzamido group often occupies hydrophobic pockets .
- Kinetic assays : Time-dependent inhibition studies (e.g., IC₅₀ shift from 50 nM to 200 nM after pre-incubation) suggest covalent modification in some analogs .
Q. How can reaction conditions be optimized for scalable synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours (e.g., 80% yield for similar thiophene derivatives) .
- Solvent screening : Switching from DMF to acetonitrile improves yield by 15% while reducing purification complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
